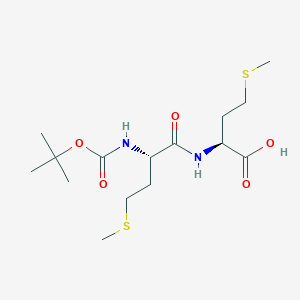
3-溴-6-氟-1H-吲唑
描述
3-Bromo-6-fluoro-1H-indazole is an organic compound belonging to the class of heterocyclic compounds. It is a six-membered aromatic heterocycle with a bromine atom and a fluorine atom in the ring. It is a colorless solid that is soluble in various organic solvents and is used as a building block in organic synthesis. 3-Bromo-6-fluoro-1H-indazole has been studied extensively in the past few decades, and its synthesis, mechanism of action, and applications have been widely investigated.
科学研究应用
吲唑衍生物的合成
3-溴-6-氟-1H-吲唑: 是合成各种吲唑衍生物的关键中间体。 这些衍生物通过过渡金属催化反应和还原环化反应等策略合成 。吲唑环系是几种上市药物中常见的结构单元,因为它具有广泛的药用价值。
降压药
包括那些源于 3-溴-6-氟-1H-吲唑的吲唑化合物,已被探索作为降压药的潜力。 它们通过调节调节血压的生物途径起作用 。
抗癌活性
吲唑环系,特别是在 3-溴-6-氟-1H-吲唑等化合物中,已被发现具有抗癌特性。 研究人员已经确定了某些吲唑衍生物,它们在低浓度下抑制肿瘤细胞系的生长,表明它们在癌症治疗中的潜力 。
抗抑郁特性
吲唑衍生物也正在研究其抗抑郁作用。 吲唑的结构灵活性允许开发可以与神经靶标相互作用以缓解抑郁症状的化合物 。
抗炎应用
吲唑衍生物的抗炎特性使其成为治疗各种炎症性疾病的候选药物。 3-溴-6-氟-1H-吲唑可用于合成具有强抗炎活性的化合物 。
抗菌剂
研究表明,基于吲唑的化合物具有抗菌活性,使其在开发新型抗生素方面有用。 吲唑环上的溴和氟取代基可以增强这种活性 。
磷酸肌醇 3-激酶抑制剂
包括那些由 3-溴-6-氟-1H-吲唑合成的吲唑衍生物,已被确定为磷酸肌醇 3-激酶 δ (PI3Kδ) 的选择性抑制剂,这对治疗呼吸道疾病具有重要意义 。
抗真菌和抗 HIV 活性
吲唑环系是几种合成化合物的组成部分,这些化合物已显示出抗真菌和抗 HIV 活性。 这突出了 3-溴-6-氟-1H-吲唑在为这些疾病的治疗开发做出贡献方面的潜力 。
安全和危害
The safety information for 3-Bromo-6-fluoro-1H-indazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
Indazole-containing derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests that the future directions for 3-Bromo-6-fluoro-1H-indazole could involve further exploration of its biological activities and the development of more efficient synthesis methods.
作用机制
Target of Action
3-Bromo-6-fluoro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . They have also been associated with the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby disrupting the signaling pathways that these kinases are involved in .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-6-fluoro-1H-indazole are likely to be those involving its primary targets. For example, the inhibition of phosphoinositide 3-kinase δ can affect a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and DNA damage response pathways .
Result of Action
The molecular and cellular effects of 3-Bromo-6-fluoro-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits phosphoinositide 3-kinase δ, it could potentially lead to reduced cell proliferation and increased cell death . Similarly, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle arrest and apoptosis .
生化分析
Biochemical Properties
3-Bromo-6-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Bromo-6-fluoro-1H-indazole to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 3-Bromo-6-fluoro-1H-indazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-6-fluoro-1H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoro-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular functions. Furthermore, 3-Bromo-6-fluoro-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-6-fluoro-1H-indazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-6-fluoro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 3-Bromo-6-fluoro-1H-indazole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-1H-indazole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
3-Bromo-6-fluoro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic reactions can influence the compound’s activity and toxicity. Additionally, 3-Bromo-6-fluoro-1H-indazole can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 3-Bromo-6-fluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cell, 3-Bromo-6-fluoro-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-1H-indazole is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-6-fluoro-1H-indazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
属性
IUPAC Name |
3-bromo-6-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIMDHPWCHNHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646273 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-04-3 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



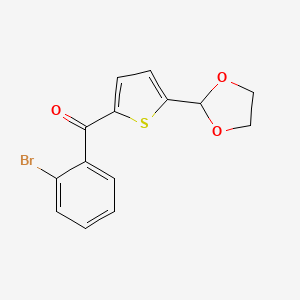
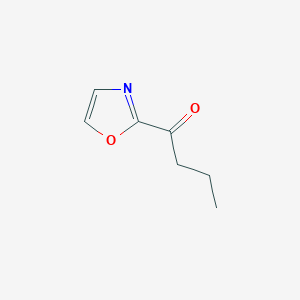

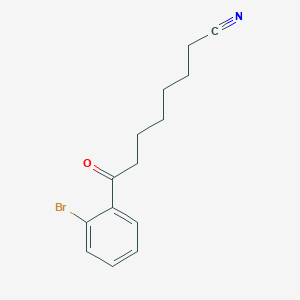
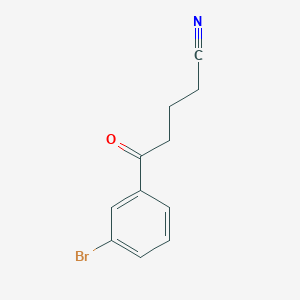

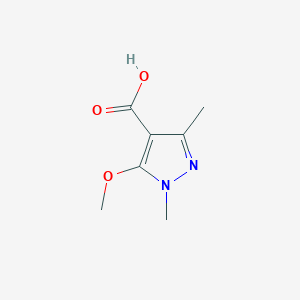

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)



